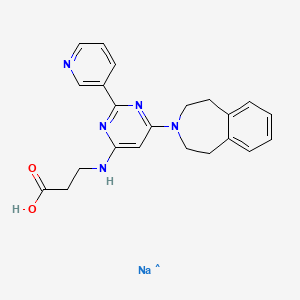
4-(3-Benzimidazolyl-2-hydroxypropoxy)phenyl phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its bioactivity .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with carbondisulphide in alkaline alcoholic solution, reaction with aromatic aldehydes, or reaction with cyanogen bromide in acetonitrile solution .Molecular Structure Analysis
The benzimidazole ring system is structurally similar to the indole ring system, and like indoles, benzimidazoles can be formed using the Fischer indole synthesis .Chemical Reactions Analysis
Benzimidazole and its derivatives are part of many biologically active compounds. They have been found to possess a wide range of activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .Physical and Chemical Properties Analysis
Benzimidazole is a solid at room temperature, and it is slightly soluble in water. It has a melting point of 170-171°C .Scientific Research Applications
Polymer Systems and Hydrogen Bonding
One study explored the specific interactions in polybenzimidazole/polyimide (PBI/PI) miscible blends through Fourier-transform infra-red investigation, focusing on the hydrogen-bonding interactions between the polymeric components. This research offers insights into the complex interactions within polymer blends, which could be crucial for developing new materials with tailored properties (Musto, Karasz, & MacKnight, 1989).
Catalysis and Synthesis
Another study demonstrated the use of Amberlyst-15® immobilized in ionic liquids for efficiently catalyzing the condensation of o-phenylenediamines with ketones to afford 1,5-benzodiazepine derivatives with high yields and selectivity (Yadav, Reddy, Eshwaraiah, & Anuradha, 2002). Such findings are important for pharmaceutical synthesis, offering a novel method for creating benzodiazepine derivatives.
Organic Synthesis and Ligand Behavior
Research on N-heterocyclic carbene ligands indicated their role in catalytically active iridium complexes for the hydrosilylation of aryl methyl ketones. This study presents an example of how modifying ligand structures can influence catalytic activity and substrate specificity, opening avenues for the synthesis of complex molecules (Chianese, Mo, & Datta, 2009).
Chemical Transformations and Reactivity
The synthesis and antimicrobial evaluation of novel N-substituted benzimidazole derivatives highlight the potential of benzimidazole compounds in pharmaceutical applications. These compounds showed significant activity against various pathogenic strains, suggesting their utility in developing new antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities . They can interact with various biological targets due to their structural similarity to nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The bioavailability of benzimidazole derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can influence the action of benzimidazole derivatives .
Safety and Hazards
Future Directions
Benzimidazole and its derivatives continue to be an area of active research, particularly in the development of new pharmaceuticals. Future directions may include the synthesis of new benzimidazole derivatives with improved bioactivity, as well as further studies into the mechanisms of action of these compounds .
Properties
IUPAC Name |
[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-19(14-25-16-24-21-8-4-5-9-22(21)25)15-28-20-12-10-18(11-13-20)23(27)17-6-2-1-3-7-17/h1-13,16,19,26H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFGXQSFXUVXJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2356859.png)



![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2356865.png)



![[(4-Amino-3,5-dicyanothiophen-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2356871.png)
![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)
![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)
